1-Bromo-3-(difluoromethoxy)-5-fluorobenzene
Overview
Description
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene
Scientific Research Applications
Electrochemical Fluorination Studies
The electrochemical fluorination of aromatic compounds, including halobenzenes, has been a subject of research. In a study by Horio et al. (1996), the formation mechanism of fluorobenzenes, such as 1,4-difluorobenzene, was investigated during the electrolysis of various chloro and bromobenzenes in specific electrolytes. This research highlights the reaction mechanisms and side reactions involved in the electrochemical fluorination process (Horio et al., 1996).
Photofragment Translational Spectroscopy
The ultraviolet photodissociation of bromofluorobenzenes, including 1-bromo-3-fluorobenzene, has been analyzed using spectroscopy techniques. Gu et al. (2001) studied the translational energy distributions of photofragments, revealing insights into the energy partitioning and the effects of fluorine atom substitution in these compounds (Gu et al., 2001).
Organic Synthesis Applications
The compound 1-bromo-2-fluorobenzene, closely related to 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, has been utilized in organic synthesis. Rutherford and Redmond (2003) discussed its use as an intermediate in the preparation of diazonium salts, showcasing its role in various synthetic pathways (Rutherford & Redmond, 2003).
Synthesis of No-Carrier-Added Compounds
Ermert et al. (2004) explored different methods for preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, an important compound for 18F-arylation reactions in radiopharmaceuticals. This research demonstrates the potential of bromofluorobenzenes in the synthesis of medically relevant compounds (Ermert et al., 2004).
Vibrational Spectroscopy
The vibrational spectra of trisubstituted benzenes, including bromodifluorobenzenes, have been studied for their unique spectral characteristics. Aralakkannavar et al. (1992) recorded and analyzed the Raman and infrared spectra of these compounds, contributing to a better understanding of their molecular structures and interactions (Aralakkanavar et al., 1992).
Coordination Chemistry Research
Research by Plenio et al. (1997) on fluorocarbons, including 1,3-bis(bromomethyl)-2-fluorobenzene, delves into the synthesis and metal ion complexation of fluorocryptands. This highlights the significance of bromofluorobenzenes in the development of complex molecular structures and their potential applications in coordination chemistry (Plenio et al., 1997).
Palladium-Catalyzed Carbonylative Reactions
Chen et al. (2014) conducted a study on the carbonylative transformation of 1-bromo-2-fluorobenzenes, showcasing the effectiveness of different nucleophiles in these reactions. This research underlines the versatility of bromofluorobenzenes in palladium-catalyzed processes, with potential applications in organic synthesis and pharmaceuticals (Chen et al., 2014).
Metallation and Electrophile Reactions
Baenziger et al. (2019) demonstrated the selective ortho-metalation of bromodifluorobenzene derivatives, including reactions with various electrophiles. This research provides insights into the reactivity and versatility of these compounds in complex chemical syntheses (Baenziger et al., 2019).
Liquid Crystal Compound Synthesis
De-y (2013) researched the synthesis of liquid crystal compounds using bromofluorobenzene derivatives. The study showcases the application of these compounds in improving the properties of liquid crystals, which are crucial in various display technologies (De-y, 2013).
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMFSEYOFZQZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619812 | |
Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-28-7 | |
Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433939-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.